An In-depth Technical Guide to 2,2,2,3',4'-Pentafluoroacetophenone (CAS 302912-28-3)
An In-depth Technical Guide to 2,2,2,3',4'-Pentafluoroacetophenone (CAS 302912-28-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2,3',4'-Pentafluoroacetophenone, with CAS number 302912-28-3, is a fluorinated aromatic ketone that serves as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of five fluorine atoms significantly influences its chemical properties, enhancing its reactivity and bestowing desirable characteristics upon its derivatives. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and insights into its applications in drug development, including its role as a bioisosteric replacement for the benzophenone core.
Physicochemical Properties
2,2,2,3',4'-Pentafluoroacetophenone is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 302912-28-3 | [1][2] |
| Molecular Formula | C₈H₃F₅O | [1] |
| Molecular Weight | 210.10 g/mol | [1] |
| IUPAC Name | 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone | [3] |
| Boiling Point | 150 °C (lit.) | [1] |
| Density | 1.464 g/mL at 25 °C (lit.) | [1] |
| Purity | ≥95% | [2] |
| MDL Number | MFCD01319992 | [1] |
| InChI Key | WEKSIOBQIQXAEE-UHFFFAOYSA-N | [2] |
| SMILES | Fc1ccc(cc1F)C(=O)C(F)(F)F | [2] |
| Hazards | Flammable liquid and vapor | [3] |
| Storage | 2-8°C, sealed, dry | [1] |
Synthesis
The primary synthetic route to 2,2,2,3',4'-Pentafluoroacetophenone is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the aromatic ring.
Proposed Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for Friedel-Crafts acylation and the synthesis of structurally related fluorinated ketones.
Materials:
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1,2-Difluorobenzene
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Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride
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Anhydrous Aluminum chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride (1.0 equivalent) to the stirred suspension.
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Addition of Aromatic Substrate: After the formation of the acylium ion complex, add 1,2-difluorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 2,2,2,3',4'-Pentafluoroacetophenone by vacuum distillation or column chromatography on silica gel.
Applications in Drug Development
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance various properties of drug candidates.[4] 2,2,2,3',4'-Pentafluoroacetophenone serves as a valuable building block for the synthesis of such fluorinated compounds.
Role as a Key Intermediate
The reactive carbonyl group and the electron-withdrawing nature of the fluorine atoms make this compound a versatile intermediate for a range of chemical transformations.[1] It readily undergoes nucleophilic addition and condensation reactions, which are fundamental in the construction of more complex molecular architectures.[1] This reactivity is crucial for preparing chiral building blocks essential for the development of stereospecific drugs.[1]
Bioisosterism and Drug Design
A key application of fluorinated compounds in drug design is the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. The aryl difluoromethyl bicyclopentane (ADB) scaffold, for example, has been investigated as a bioisostere for the benzophenone core, a common motif in many bioactive molecules. While not a direct application of 2,2,2,3',4'-pentafluoroacetophenone, the underlying principle of using fluorinated building blocks to create novel bioisosteres is highly relevant. This approach aims to enhance properties such as metabolic stability and membrane permeability.
Conclusion
2,2,2,3',4'-Pentafluoroacetophenone is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive ketone functionality and a polyfluorinated aromatic ring makes it an attractive starting material for the synthesis of novel compounds with enhanced biological and physical properties. For researchers and drug development professionals, this compound represents a valuable tool for accessing new chemical space and developing next-generation therapeutics and advanced materials. Further exploration of its reactivity and applications is likely to uncover new and innovative uses for this versatile fluorinated building block.
References
- 1. 2 2 2 3' 4'-PENTAFLUOROACETOPHENONE [myskinrecipes.com]
- 2. 2,2,2,3′,4′-Pentafluoroacetophenone (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. 2,2,2,3',4'-Pentafluoroacetophenone | C8H3F5O | CID 3664840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
